

# Unveiling DNDI-6174: A Preclinical Candidate for Leishmaniasis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DNDI-6174**

Cat. No.: **B12381577**

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

**DNDI-6174** is a novel, orally bioavailable small molecule from the pyrrolopyrimidine chemical class, under development by the Drugs for Neglected Diseases initiative (DNDI) as a promising treatment for visceral and cutaneous leishmaniasis. Originating from a phenotypic screening campaign by GSK, this compound exhibits potent and selective activity against *Leishmania* parasites. Its mechanism of action is the inhibition of the cytochrome bc1 (complex III) of the parasite's mitochondrial electron transport chain, a novel target for anti-leishmanial drugs. Extensive preclinical evaluation has demonstrated a favorable pharmacological and safety profile, positioning **DNDI-6174** as a clinical candidate. This document provides a comprehensive overview of the pharmacological data, experimental methodologies, and key visualizations to support further research and development efforts.

## Mechanism of Action: Targeting the Parasite's Powerhouse

**DNDI-6174** exerts its anti-leishmanial effect by specifically targeting the cytochrome bc1 complex of the parasite's mitochondria.<sup>[1]</sup> This enzyme is a critical component of the electron transport chain, responsible for generating ATP, the primary energy currency of the cell. By inhibiting this complex, **DNDI-6174** effectively shuts down the parasite's energy production, leading to its death. Mechanistic studies have confirmed that **DNDI-6174** interacts with the Qi

site of cytochrome b, a component of the cytochrome bc1 complex.[1] Resistance studies have shown that mutations in the cytochrome b gene can lead to reduced susceptibility to the compound, further validating its target.[2]



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of Action of **DNDI-6174**.

## In Vitro Pharmacological Profile

**DNDI-6174** demonstrates potent activity against various *Leishmania* species, including those responsible for visceral and cutaneous leishmaniasis.

### Anti-leishmanial Activity

The compound has been tested against both promastigote and amastigote stages of the parasite, with significant potency observed against the clinically relevant intracellular amastigote form.

| Leishmania Species | Strain                  | EC50 (nM) |
|--------------------|-------------------------|-----------|
| L. donovani        | MHOM/SD/62/1S-CL2D      | 40 - 210  |
| L. infantum        | MHOM/MA(BE)/67/ITMAP263 | 40 - 210  |
| L. major           | Various                 | Active    |
| L. tropica         | Various                 | Active    |
| L. braziliensis    | Various                 | Active    |

Table 1: In vitro anti-leishmanial activity of DNDI-6174 against various Leishmania species.[\[2\]](#)

## Cytochrome bc1 Complex Inhibition

Direct enzymatic assays confirm the potent inhibition of the Leishmania cytochrome bc1 complex.

| Leishmania donovani Stage | IC50 (nM) |
|---------------------------|-----------|
| Promastigote Lysate       | 8 ± 1.7   |
| Axenic Amastigote Lysate  | 2 ± 0.5   |

Table 2: Inhibition of L. donovani cytochrome bc1 complex activity by DNDI-6174.[\[1\]](#)

## Preclinical Pharmacokinetics

The pharmacokinetic profile of **DNDI-6174** has been evaluated in several preclinical species, demonstrating properties suitable for oral administration.

## Intravenous Administration

Following intravenous dosing, **DNDI-6174** exhibits low plasma clearance and a moderate volume of distribution and half-life across species.[\[1\]](#)

| Species              | Clearance<br>(mL/min/kg) | Volume of<br>Distribution (L/kg) | Half-life (h) |
|----------------------|--------------------------|----------------------------------|---------------|
| Mouse (BALB/c)       | Low                      | Moderate                         | Moderate      |
| Rat (Sprague Dawley) | Low                      | Moderate                         | Moderate      |
| Dog (Beagle)         | Low                      | Moderate                         | Moderate      |

Table 3: Intravenous pharmacokinetic parameters of DNDI-6174.<sup>[1]</sup>

## Oral Administration

Oral administration of **DNDI-6174** results in good bioavailability, particularly in mice.

| Species                    | Dose<br>(mg/kg) | Cmax<br>(ng/mL)    | Tmax (h)           | AUC<br>(ng.h/mL)   | Bioavailability (%) |
|----------------------------|-----------------|--------------------|--------------------|--------------------|---------------------|
| Mouse<br>(BALB/c)          | 10              | Data not available | Data not available | Data not available | High                |
| Rat (Sprague Dawley)       | 10              | Data not available | Data not available | Data not available | Moderate            |
| Dog (Beagle)               | 2               | Data not available | Data not available | Data not available | Moderate            |
| Hamster<br>(Golden Syrian) | 10              | Data not available | Data not available | Data not available | Moderate            |

Table 4: Oral pharmacokinetic parameters of DNDI-6174.

[1]

Note: Specific quantitative values for Cmax, Tmax, and AUC for oral administration were not publicly available in the searched documents.

## In Vivo Efficacy

The efficacy of **DNDI-6174** has been demonstrated in robust murine and hamster models of visceral leishmaniasis.

### Murine Model of Visceral Leishmaniasis (*L. infantum* or *L. donovani*)

Infected BALB/c mice treated with **DNDI-6174** showed a significant reduction in liver parasite burden.[\[1\]](#)

| Dose (mg/kg) | Dosing Regimen    | Duration | Parasite Burden Reduction (%) |
|--------------|-------------------|----------|-------------------------------|
| 12.5         | Twice daily (bid) | 5 days   | >98                           |
| 25           | Once daily (qd)   | 5 days   | >98                           |
| 6.25         | Twice daily (bid) | 10 days  | >98                           |

Table 5: Efficacy of DNDI-6174 in a murine model of visceral leishmaniasis.

[\[1\]](#)

### Hamster Model of Visceral Leishmaniasis (*L. infantum*)

The hamster model, which mimics chronic human visceral leishmaniasis, also demonstrated excellent efficacy with the potential for sterile cure.[\[1\]](#)[\[2\]](#)

| Dose (mg/kg) | Dosing Regimen    | Duration | Parasite Burden Reduction (%)    |
|--------------|-------------------|----------|----------------------------------|
| 12.5         | Once daily (qd)   | 5 days   | >99 (liver, spleen, bone marrow) |
| 6.25         | Twice daily (bid) | 5 days   | >95                              |

Table 6: Efficacy of DNDI-6174 in a hamster model of visceral leishmaniasis.

[\[1\]](#)[\[2\]](#)

## Safety and Toxicology

Preliminary safety and toxicology studies have revealed a promising safety profile for **DNDI-6174**.

- In vitro safety: No phototoxicity or genotoxicity has been observed.[\[1\]](#) The IC50 against the hERG channel is greater than 30  $\mu$ M, suggesting a low risk of cardiac arrhythmias.[\[2\]](#)
- 14-Day Exploratory Rat Study: An exploratory 14-day toxicology study in rats identified a No-Observed-Adverse-Effect-Level (NOAEL) of 80 mg/kg.[\[2\]](#) Initial observations were noted in the liver, thyroid, lymphoid organs, and genital tract at higher doses.[\[2\]](#)
- 28-Day Pivotal Studies: Pivotal 28-day toxicity studies have been successfully completed, supporting the administration of **DNDI-6174** for up to 14 consecutive days in humans.[\[3\]](#)[\[4\]](#) These studies helped define the target organs, safety margin, and the starting dose for first-in-human trials.[\[3\]](#)

## Experimental Protocols

### In Vitro Anti-leishmanial Assay (Intramacrophage Amastigotes)

[Click to download full resolution via product page](#)**Figure 2:** Workflow for the in vitro intramacrophage anti-leishmanial assay.

Primary peritoneal macrophages are harvested and plated. Leishmania promastigotes are added to the macrophages and incubated to allow for phagocytosis and transformation into amastigotes. **DNDI-6174** is then added at various concentrations, and the plates are incubated for 96 hours. Finally, the cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is quantified by microscopy to determine the EC50 value.[\[1\]](#)

## In Vivo Efficacy Study (Hamster Model)



[Click to download full resolution via product page](#)**Figure 3:** Experimental workflow for the hamster model of visceral leishmaniasis.

Golden Syrian hamsters are infected with *L. infantum* amastigotes. Twenty-one days post-infection, oral treatment with **DNDI-6174** or a vehicle control is initiated and continues for five days. Following a ten-day washout period, the animals are euthanized, and the liver, spleen, and bone marrow are harvested. The parasite burden in these organs is then quantified, typically by calculating Leishman-Donovan Units (LDU), to determine the percentage reduction compared to the control group.[\[1\]](#)

## Conclusion

**DNDI-6174** is a promising preclinical candidate for the treatment of leishmaniasis with a novel mechanism of action. Its potent *in vitro* and *in vivo* activity, coupled with a favorable pharmacokinetic and safety profile, strongly supports its continued development towards clinical trials. The data presented in this technical guide provides a solid foundation for researchers and drug development professionals to further investigate and advance this much-needed therapeutic agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DNDI-6174, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dndi.org [dndi.org]
- 3. DNDI-6174 | DNDI [dndi.org]
- 4. 2024 R&D programmes in review: Leishmaniasis | DNDI [dndi.org]
- To cite this document: BenchChem. [Unveiling DNDI-6174: A Preclinical Candidate for Leishmaniasis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12381577#pharmacological-profile-of-dndi-6174>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)